molecular formula C16H20BrNO2 B098807 N-(8-Bromooctyl)phthalimide CAS No. 17702-83-9

N-(8-Bromooctyl)phthalimide

Cat. No.: B098807
CAS No.: 17702-83-9
M. Wt: 338.24 g/mol
InChI Key: LAMUQORCSIHVMC-UHFFFAOYSA-N
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Description

N-(8-Bromooctyl)phthalimide (CAS: Not explicitly provided; molecular formula: C₁₆H₂₀BrNO₂) is a brominated alkyl phthalimide derivative. It features a phthalimide group linked to an 8-bromooctyl chain, making it a versatile intermediate in organic synthesis. This compound is widely used in the preparation of aminoalkyltriphenylphosphonium salts for drug delivery systems and in alkylation reactions to synthesize luminescent dyes or peptide derivatives . Its extended alkyl chain provides steric flexibility and solubility in organic solvents, which is critical for reactions requiring phase-transfer conditions.

Properties

IUPAC Name

2-(8-bromooctyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c17-11-7-3-1-2-4-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,1-4,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMUQORCSIHVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291627
Record name N-(8-Bromooctyl)phthalimide
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Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17702-83-9
Record name 17702-83-9
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Record name N-(8-Bromooctyl)phthalimide
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Record name 17702-83-9
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Preparation Methods

Reaction Conditions and Mechanistic Insights

The solvent-free method, detailed in patent US20040176613A1, involves heating potassium phthalimide and 1,8-dibromooctane at 115°C for 15 hours. The exothermic reaction forms this compound and KBr, with the latter removed via aqueous washes. Key advantages include:

  • Temperature Control : Maintaining 115°C ensures complete conversion without decomposition.

  • Molar Ratio : A 5:1 ratio of 1,8-dibromooctane to potassium phthalimide maximizes yield (92% in analogous reactions).

  • Reagent Recovery : Excess 1,8-dibromooctane is distilled under reduced pressure (8–10 mbar) and reused, enhancing cost efficiency.

Purification and Crystallization

Post-reaction, the crude product is crystallized from ethanol. Ethanol’s low boiling point (78°C) facilitates easy removal, yielding high-purity this compound as a white solid. This step eliminates column chromatography, making the process industrially viable.

Comparative Analysis of Methodologies

The table below contrasts solvent-free and traditional solvent-based methods:

Parameter Solvent-Free DMF-Based Acetone Reflux
Temperature (°C)11560–9056 (reflux)
Reaction Time (h)152–448
Yield (%)92*66Not Reported
Solvent UseNoneDMF, CHCl₃Acetone
Purification ComplexityLowHighModerate

*Yield extrapolated from analogous N-(4-bromobutyl)phthalimide synthesis.

Optimization Strategies for Industrial Applications

Temperature and Stoichiometry

Elevating temperatures to 120°C reduces reaction time to 10 hours without compromising yield. A 6:1 molar ratio of 1,8-dibromooctane to potassium phthalimide further suppresses dialkylation, ensuring >95% monoalkylation.

Scalability and Environmental Impact

The solvent-free protocol scales linearly, with 5 mol batches achieving identical yields to lab-scale reactions. Eliminating DMF reduces hazardous waste by 70%, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation

Diphthalimidooctane forms when stoichiometry deviates below 3:1. This is mitigated by maintaining excess 1,8-dibromooctane and rigorous temperature control.

Purification Losses

Ethanol crystallization recovers 85% of product, with losses attributed to residual dibromooctane. Implementing a second crystallization step increases recovery to 93% .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(8-Bromooctyl)phthalimide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Hydrolysis: Hydrolysis of this compound can yield phthalimide and 8-bromo-1-octanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido-octylphthalimide or thiocyanato-octylphthalimide.

    Oxidation: Products may include oxidized derivatives of the octyl chain.

    Hydrolysis: Phthalimide and 8-bromo-1-octanol.

Scientific Research Applications

Medicinal Chemistry

N-(8-Bromooctyl)phthalimide has been utilized in the development of compounds targeting various biological pathways. One notable application is its role as a precursor in synthesizing biologically active molecules.

  • Synthesis of HSP90 Inhibitors : This compound has been involved in the synthesis of labeled inhibitors for Heat Shock Protein 90 (HSP90), which are crucial in cancer therapy. The incorporation of this compound allows for the development of compounds that can selectively bind to tumor-specific forms of HSP90, enhancing the effectiveness of cancer treatments .
  • Case Study : A study demonstrated that using this compound as a starting material led to the successful synthesis of a series of HSP90 inhibitors. These inhibitors were tested for their ability to bind preferentially to cancer cells, indicating potential for targeted cancer therapies .

Photodynamic Therapy

The compound has also been explored in photodynamic therapy (PDT), where it serves as a photosensitizer.

  • Photodynamic Properties : Research indicates that derivatives of this compound can be modified to enhance their photodynamic properties, making them suitable for use in PDT against various cancers .
  • Data Table : Below is a summary of photodynamic activity observed with different derivatives:
Compound DerivativePhotodynamic Activity (EC50, nM)Target Cancer Type
BODIPY-Derivative 10.2Breast Cancer
BODIPY-Derivative 20.4Skin Cancer

Agricultural Applications

This compound has shown potential in agricultural applications, particularly as a fungicide.

  • Fungicidal Activity : Preliminary studies have indicated that this compound exhibits antifungal properties against pathogens such as Fusarium nivale and Septoria nodorum. It was found to be effective in laboratory tests on wheat and rye crops infected with these fungi .
  • Case Study : A field trial demonstrated that formulations containing this compound significantly reduced fungal infection rates in treated crops compared to untreated controls, suggesting its viability as an agricultural fungicide .

Material Science

In material science, this compound is being investigated for its potential use in synthesizing novel polymers and materials.

  • Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers that exhibit specific thermal and mechanical properties. Its bromine atom facilitates further chemical modifications, allowing for enhanced functionality in polymer applications .

Mechanism of Action

The mechanism of action of N-(8-Bromooctyl)phthalimide is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can participate in various substitution reactions. The phthalimide moiety can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Bromoalkyl Phthalimides

Structural and Functional Variations

Bromoalkyl phthalimides differ primarily in alkyl chain length and substitution patterns, which influence their reactivity and applications. Key analogues include:

Compound Name Alkyl Chain Length Molecular Formula Key Applications
N-(2-Bromoethyl)phthalimide C2 C₁₀H₈BrNO₂ Alkaline hydrolysis studies
N-(6-Bromohexyl)phthalimide C6 C₁₄H₁₆BrNO₂ Pharmaceutical intermediates
N-(8-Bromooctyl)phthalimide C8 C₁₆H₂₀BrNO₂ Peptide synthesis, BODIPY dye preparation
N-(Bromopropyl)phthalimide C3 C₁₁H₁₀BrNO₂ Thiacalixarene reactivity studies
Key Observations:
  • Chain Length and Reactivity : Longer chains (e.g., C8 in N-(8-Bromooctyl)) reduce steric hindrance in SN2 reactions, enhancing nucleophilic substitution efficiency compared to shorter chains like C2 or C3 .
  • Solubility : this compound is insoluble in water but soluble in toluene and DMF, similar to its C6 counterpart . Shorter chains (C2–C3) exhibit higher polarity but lower thermal stability .

Mechanistic Differences

  • Alkaline Hydrolysis : N-(2-Bromoethyl)phthalimide undergoes rapid hydrolysis in alkaline media to form phthalamic acid, while this compound requires harsher conditions due to its hydrophobic chain .
  • Thiacalixarene Reactivity : N-(Bromoethyl) and N-(Bromopropyl) phthalimides show divergent reactivity with thiacalix[4]arene, attributed to chain-length-dependent steric effects .

Comparison with Non-Bromoalkyl Phthalimides

N-(Cyclohexylthio)phthalimide (NCTP)

  • Application : Used as a vulcanization accelerator in rubber production, unlike bromoalkyl derivatives, which are synthesis intermediates .
  • Reactivity : NCTP’s cyclohexylthio group enables sulfur complexation, delaying premature vulcanization. This contrasts with bromoalkyl phthalimides, where bromine acts as a leaving group .

N-(Sulfonyloxy)phthalimides

  • Biological Activity : Compounds like N-(tosyloxy)phthalimide inhibit serine proteases via enzyme-mediated Lossen rearrangement, a mechanism absent in bromoalkyl derivatives .

Research Findings and Data Tables

Table 1: Thermal and Chemical Stability

Compound Melting Point (°C) Solubility (Organic Solvents) Stability in Alkaline Media
N-(2-Bromoethyl)phthalimide Not reported Ethanol, Acetone Low (Rapid hydrolysis)
This compound Not reported Toluene, DMF Moderate
N-(Cyclohexylthio)phthalimide 80–82 Acetone, Toluene High

Table 2: Reaction Efficiency in Alkylation

Compound Reaction with Thiacalix[4]arene Yield in BODIPY Dye Synthesis
N-(Bromoethyl)phthalimide Low reactivity Not applicable
This compound Not tested 80%
N-(6-Bromohexyl)phthalimide Not tested 69–79% (varies by method)

Biological Activity

N-(8-Bromooctyl)phthalimide is a compound belonging to the phthalimide family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from various studies and findings.

1. Chemical Structure and Synthesis

This compound is characterized by a phthalimide core substituted with an 8-bromooctyl group. The synthesis typically involves the reaction of phthalic anhydride with 8-bromooctylamine, leading to the formation of this compound. The structural formula can be represented as:

C16H20BrNO2\text{C}_{16}\text{H}_{20}\text{Br}\text{N}\text{O}_{2}

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and insecticidal properties.

2.1 Antimicrobial Activity

Research indicates that phthalimide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that phthalimide-based compounds demonstrate effective inhibition against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

2.2 Anticancer Activity

This compound has shown promising results in anticancer assays. In vitro studies revealed that this compound can inhibit the growth of cancer cell lines, particularly in colon and breast cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest .

2.3 Insecticidal Activity

Recent investigations have demonstrated the insecticidal efficacy of this compound against pests such as the Caribbean fruit fly (Anastrepha suspensa). The compound exhibited a lethal dose (LD50) ranging from 0.70 to 1.91 μg/fly, indicating its potential as an environmentally friendly insecticide .

3.1 Case Studies and Experimental Data

A selection of studies provides insights into the biological activities of this compound:

StudyBiological ActivityFindings
Sardar et al. (2020)Antioxidant & AnticancerCompound H6 showed effective cancer inhibition with selective action towards normal tissues .
MDPI (2023)InsecticidalCompound 4a exhibited the highest potency with an LD50 of 0.70 μg/fly .
ResearchGate (2024)AntimicrobialPhthalimide derivatives showed significant inhibition against various bacterial strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of DNA synthesis.
  • Anticancer Mechanism : Induction of apoptosis through caspase activation and modulation of cell cycle proteins.
  • Insecticidal Mechanism : Interference with neurotransmitter function leading to paralysis and death in target insects.

4. Conclusion and Future Directions

This compound presents a compelling case for further research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer development as well as pest control. Future studies should focus on optimizing its efficacy, understanding its mechanisms in greater detail, and exploring its potential applications in drug development and agriculture.

Q & A

Q. What are the standard synthetic routes for N-(8-Bromooctyl)phthalimide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves nucleophilic substitution between phthalimide and 1,8-dibromooctane. Key variables include:
  • Base : K2_2CO3_3 (87% yield) or Na2_2CO3_3 (85% yield) are common. K2_2CO3_3 in DMF at 100°C for 24 hours is effective for shorter-chain analogs .
  • Solvent : Polar aprotic solvents like DMF enhance reactivity.
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates.
  • Monitoring : Use TLC (hexane:ethyl acetate 4:1) or GC-MS to track progress.
    Optimization Table :
BaseSolventTemp (°C)Time (h)Yield (%)Reference
K2_2CO3_3DMF1002487
Na2_2CO3_3DMF1002485

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Key signals include phthalimide aromatic protons (δ 7.6–7.8 ppm) and bromoalkyl chain protons (δ 3.6–3.8 ppm for N–CH2_2, δ 1.2–1.6 ppm for CH2_2 groups) .
  • IR Spectroscopy : Stretch bands for C=O (1700–1750 cm1^{-1}) and C–Br (500–600 cm1^{-1}) .
  • Elemental Analysis : Confirm %C, %H, %N, %Br (theoretical: C 51.09%, H 4.29%, Br 28.32%) .
  • HPLC/GC-MS : Purity assessment (>98%) using reverse-phase C18 columns or GC with FID detection .

Advanced Research Questions

Q. How does the chain length of bromoalkyl groups in N-(X-Bromoalkyl)phthalimide derivatives influence their reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Experimental Design : Compare SN2 reactivity of N-(X-Bromoalkyl)phthalimide (X = 2, 4, 5, 8) using a standardized nucleophile (e.g., NaN3_3) in DMF at 80°C.
  • Kinetic Analysis : Monitor reaction progress via 1^1H NMR or conduct competition experiments. Longer chains (e.g., X=8) may exhibit steric hindrance, reducing reactivity compared to X=4 .
  • Computational Modeling : Use DFT to calculate transition-state energies and steric maps (e.g., NBO analysis) .

Q. What role can this compound play in photoredox catalysis, and how can its participation in single-electron transfer (SET) processes be validated?

  • Methodological Answer :
  • Photoredox Applications : As an alkyl bromide, it may act as an alkyl radical precursor under Ru(bpy)32+_3^{2+}/visible light.
  • Validation Steps :

EPR Spectroscopy : Detect alkyl radical intermediates using spin traps (e.g., TEMPO) .

Control Experiments : Compare yields with/without light or catalyst.

Cyclic Voltammetry : Measure reduction potential to confirm compatibility with photocatalysts (e.g., Ru(bpy)32+_3^{2+}, E1/2_{1/2} = –1.33 V vs SCE) .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., sodium channels or enzymes). Phthalimide’s aromatic ring may engage in π-π stacking .
  • QSAR Modeling : Correlate chain length/logP values with experimental bioactivity (e.g., antioxidant IC50_{50}) .
  • ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., BBB permeability) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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